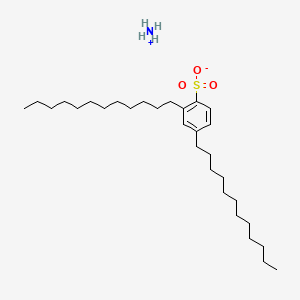
Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, where two dodecyl groups are attached to the benzene ring at the 2 and 4 positions, and the sulfonic acid group is neutralized with ammonium. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,4-didodecyl-, ammonium salt typically involves the sulfonation of 2,4-didodecylbenzene. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves the continuous sulfonation of 2,4-didodecylbenzene using sulfur trioxide or oleum, followed by neutralization with ammonia. The product is then purified and dried to obtain the final ammonium salt.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt undergoes various chemical reactions typical of aromatic sulfonic acids:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Sulfonamides: Formed through the reaction with amines.
Sulfonyl Chlorides: Produced by reacting with thionyl chloride or phosphorus pentachloride.
Esters: Formed by reacting with alcohols.
Scientific Research Applications
Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2,4-didodecyl-, ammonium salt primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is crucial in its applications in detergents and emulsifiers. At the molecular level, the compound interacts with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzenesulfonic Acid: A similar compound with a single dodecyl group.
Decylbenzenesulfonic Acid: Contains a decyl group instead of dodecyl.
Tridecylbenzenesulfonic Acid: Contains a tridecyl group.
Uniqueness
Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt is unique due to the presence of two dodecyl groups, which enhance its surfactant properties compared to similar compounds with fewer or different alkyl groups. This makes it particularly effective in applications requiring strong surfactant action.
Properties
CAS No. |
81611-36-1 |
|---|---|
Molecular Formula |
C30H57NO3S |
Molecular Weight |
511.8 g/mol |
IUPAC Name |
azanium;2,4-didodecylbenzenesulfonate |
InChI |
InChI=1S/C30H54O3S.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-28-25-26-30(34(31,32)33)29(27-28)24-22-20-18-16-14-12-10-8-6-4-2;/h25-27H,3-24H2,1-2H3,(H,31,32,33);1H3 |
InChI Key |
XNWIDFNOHVISPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[NH4+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















